N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzamide
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Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the benzoylation of aminobenzothiazoles, using specific acyl chlorides or benzoyl chlorides under controlled conditions. For instance, the synthesis of heterocyclic compounds such as N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, a compound with a similar benzothiazole core, was achieved through the benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride, indicating a feasible pathway for synthesizing compounds with the benzothiazole moiety (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring system, which is known for its stability and electronic properties. The crystal structure analysis of similar compounds reveals that these molecules often crystallize in specific systems, displaying distinct geometric configurations that influence their chemical behavior and interaction potentials. For example, compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide have been shown to crystallize in a triclinic system, exhibiting a complex three-dimensional arrangement that could be relevant for understanding the structural aspects of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzamide (Prabukanthan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-2-4-10(5-3-9)14(19)18-15-17-12-7-6-11(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLHOVPRBAYUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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